Boc-D-phenylalanine-proline-OH falls under the category of amino acid derivatives and peptides. It is classified as a dipeptide due to its composition of two amino acids linked by a peptide bond. The presence of the Boc group classifies it further as a protected amino acid, which is crucial for facilitating various synthetic routes in peptide chemistry.
The synthesis of Boc-D-phenylalanine-proline-OH typically involves several key steps:
In industrial settings, automated peptide synthesizers are frequently used for the efficient and scalable synthesis of Boc-D-phenylalanine-proline-OH. This method allows for the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification stages to yield the final product.
Boc-D-phenylalanine-proline-OH features a molecular structure characterized by:
The structural representation can be summarized as follows:
Boc-D-phenylalanine-proline-OH is involved in several key chemical reactions:
These reactions yield deprotected amino acids or peptides alongside desired peptide products from coupling processes.
Boc-D-phenylalanine-proline-OH exhibits biological activity primarily through its incorporation into peptides that interact with cell membranes of target microorganisms, particularly gram-positive bacteria.
The mechanism involves:
Boc-D-phenylalanine-proline-OH possesses several notable physical and chemical properties:
These properties are crucial for its application in peptide synthesis and biological studies.
Boc-D-phenylalanine-proline-OH serves various scientific applications:
Boc-D-Phe-Pro-OH (tert-Butoxycarbonyl-D-phenylalanyl-proline) is a protected dipeptide with the molecular formula C₁₉H₂₆N₂O₅ and a molecular weight of 362.43 g/mol [1] [4]. Its structure features two critical protective elements: a Boc (tert-butyloxycarbonyl) group on the N-terminus of the D-phenylalanine residue, and a free carboxylic acid on the C-terminal proline. The "D" designation indicates the non-natural D-configuration of the phenylalanine residue, which confers protease resistance and distinct conformational properties compared to L-configured counterparts [9]. The compound typically presents as a white crystalline powder with ≥99% purity by HPLC or assay [1] [4]. Its stereochemistry is crucial for biological activity, with specific optical rotation ([α]²⁰/D) measured at −25±1° for the related Boc-D-Phe-OH monomer in ethanol [8].
Boc-D-Phe-Pro-OH serves as a pre-formed dipeptide building block that streamlines solid-phase peptide synthesis (SPPS). Its Boc group enables orthogonal deprotection: removable under mild acidic conditions (e.g., trifluoroacetic acid) while leaving other protecting groups (e.g., Fmoc) intact [5]. This compatibility is vital for synthesizing complex peptides with secondary structures. Key applications include:
Table 1: Comparison of Boc-Protected Precursors for Peptide Synthesis
Compound | CAS Number | Molecular Weight (g/mol) | Role in Synthesis | Storage Conditions | |
---|---|---|---|---|---|
Boc-D-Phe-Pro-OH | 38675-10-4 | 362.43 | Dipeptide building block | Room temperature | [1] |
Boc-Phe-Pro-OH | 23420-32-8 | 362.43 | L-configuration dipeptide | 0-8°C | [4] |
Boc-D-Phe-OH | 18942-49-9 | 265.31 | Single amino acid block | 2-8°C | [7] [9] |
Boc-Pro-OH | 15761-39-4 | 215.20 | Proline monomer | Room temperature | [3] |
The Boc protection strategy emerged in the 1960s alongside classical solution-phase peptide synthesis. Its adoption revolutionized peptide chemistry by:
The rise of recombinant peptides in the 1980s (e.g., insulin) temporarily reduced chemical synthesis emphasis. However, niche applications requiring non-natural amino acids (like D-Phe) and precise chain modifications revived Boc chemistry’s importance. Today, over 80 approved peptide therapeutics exist, with sales exceeding $70 billion annually [2].
Table 2: Clinically Developed Peptides Utilizing Non-Natural Residues
Peptide Drug | Phase | Indication | Role of Non-Natural Residues | |
---|---|---|---|---|
Ziconotide | Approved (2004) | Chronic pain | D-amino acids for protease resistance | [2] |
Teduglutide | Approved (2012) | Short bowel syndrome | D-Ala substitution for stability | [2] |
Setmelanotide | Approved (2020) | Obesity | D-Arg enhanced half-life | [2] |
Icatibant | Approved (2008) | Hereditary angioedema | D-Arg/Tip modified sequence | [2] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0